1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine is a chemical compound with potential bioactive properties. It is synthesized from 1-benzyl piperazine and phenylmethane sulfonyl chloride and characterized through various analytical techniques such as NMR, MS, IR, and X-ray crystallography. This compound exhibits a structure that allows for diverse chemical reactions and interactions, contributing to its significance in research related to chemical properties and potential applications in pharmacology and materials science (Kumar et al., 2007).
Synthesis Analysis
The synthesis of 1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine involves nucleophilic substitution reactions, followed by characterization techniques. The process starts with 1-benzyl piperazine reacting with phenylmethane sulfonyl chloride to yield the desired compound. The purity and structure of the synthesized compound are confirmed through 1H NMR, MS, IR spectroscopy, and X-ray crystallography, revealing its complex molecular structure and confirming the accuracy of the synthetic approach (Kumar et al., 2007).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine is characterized by X-ray crystallography, showing that it crystallizes in the orthorhombic crystal class. The piperazine ring adopts a chair conformation, and the sulfonyl moiety displays a distorted tetrahedral configuration. These structural features are crucial for the compound's chemical behavior and interaction potential (Kumar et al., 2007).
Scientific Research Applications
Cancer Research
A study by Kumar et al. (2007) explored the synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives, focusing on their potential as chemotherapeutic agents. These compounds were assessed for their ability to inhibit MDA-MB-231 breast cancer cell proliferation, with certain derivatives demonstrating significant inhibitory activity. This research highlights the potential of such compounds in developing new cancer treatments Kumar et al., 2007.
Drug Metabolism
Hvenegaard et al. (2012) investigated the metabolic pathways of Lu AA21004, a novel antidepressant, identifying the enzymes involved in its oxidative metabolism. This study provides valuable insights into the drug's pharmacokinetics, which is crucial for optimizing its therapeutic efficacy and safety Hvenegaard et al., 2012.
Enzyme Inhibitory Activity
Hussain et al. (2017) synthesized a new series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, assessing their enzyme inhibitory activity. Certain compounds exhibited excellent inhibitory effects against acetyl- and butyrylcholinesterase, highlighting their potential therapeutic utility Hussain et al., 2017.
Structural Analysis
Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. Their research provides detailed insights into the molecules' structural and electronic properties, which are essential for understanding their reactivity and potential pharmaceutical applications Kumara et al., 2017.
Development of Adenosine Receptor Antagonists
Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, characterizing them as potent adenosine A2B receptor antagonists. Their research contributes to the development of new therapeutic agents targeting adenosine receptors, which play a significant role in various physiological processes Borrmann et al., 2009.
Safety And Hazards
properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c18-16-6-8-17(9-7-16)23(21,22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETTWQGXWARMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361546 |
Source
|
Record name | 1-Benzyl-4-(4-bromobenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine | |
CAS RN |
349398-79-4 |
Source
|
Record name | 1-Benzyl-4-(4-bromobenzene-1-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.